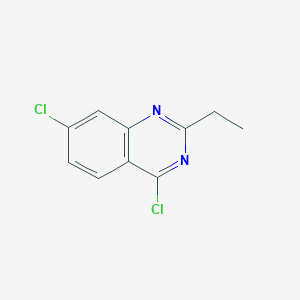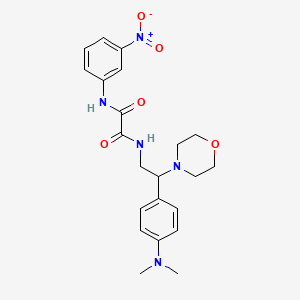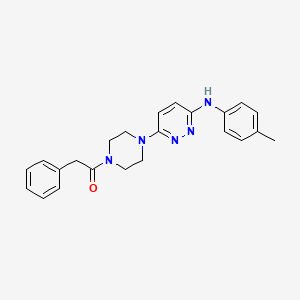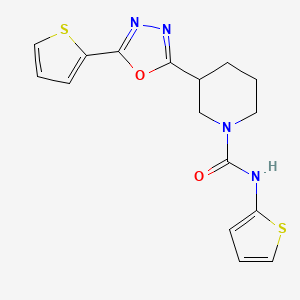
4,7-Dichloro-2-ethylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4,7-Dichloro-2-ethylquinazoline consists of a double-ring heterocyclic system with two nitrogen atoms in the six-membered aromatic ring fused to a benzene ring. The quinazoline core is formed by fusing the pyrimidine ring to the benzene ring at adjacent carbon atoms . Here’s a simplified representation:
Cl Cl \ / C - C - N \ / C=C | C Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A study by Sirisoma et al. (2009) explored the structure-activity relationship (SAR) of 4-anilinoquinazolines, leading to the discovery of a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration, demonstrating significant efficacy in cancer models (Sirisoma et al., 2009). Similarly, another research focused on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, showcasing potential anticonvulsant, antinociceptive, and anti-inflammatory properties, offering a new method for producing pharmacologically active heterocyclic compounds (Wilhelm et al., 2014).
Antimicrobial Activity
El-zohry and Abd-Alla (2007) synthesized new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives, testing them for antimicrobial activities. These compounds demonstrated significant activity, offering a pathway for developing new antimicrobial agents (El-zohry & Abd-Alla, 2007).
Synthesis and Reactivity
Henriksen and Sørensen (2006) focused on the synthesis and reactivity of 2-chloroquinazoline, exploring it as a versatile building block for the direct introduction of the 2-quinazolinyl moiety. Their research highlighted efficient methods for the selective removal of chloro substituents and the potential of 2-chloroquinazoline in heterocyclic chemistry (Henriksen & Sørensen, 2006).
Pharmacological Insights
Research on chloroquine and its analogs, including chloroquinolines, has uncovered their potential as safe and effective agents for cancer therapies. Studies have demonstrated that chloroquine can sensitize cancer cells to treatment, suggesting that its structural analogs might also possess similar capabilities (Solomon et al., 2009).
Eco-friendly Catalysis
Guggilapu et al. (2016) developed an eco-friendly synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones using molybdenum(VI) dichloride dioxide (MoO2Cl2), showcasing the compound's potential in green chemistry applications. Their work represents a significant step towards sustainable synthesis methods (Guggilapu et al., 2016).
Eigenschaften
IUPAC Name |
4,7-dichloro-2-ethylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-2-9-13-8-5-6(11)3-4-7(8)10(12)14-9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATWYASUAOBYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2739968.png)
![N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739969.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2739970.png)
![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2739973.png)

![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2739975.png)

![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)



